

Application Notes and Protocols for Copper Phthalocyanine in Textile and Paper Dyeing

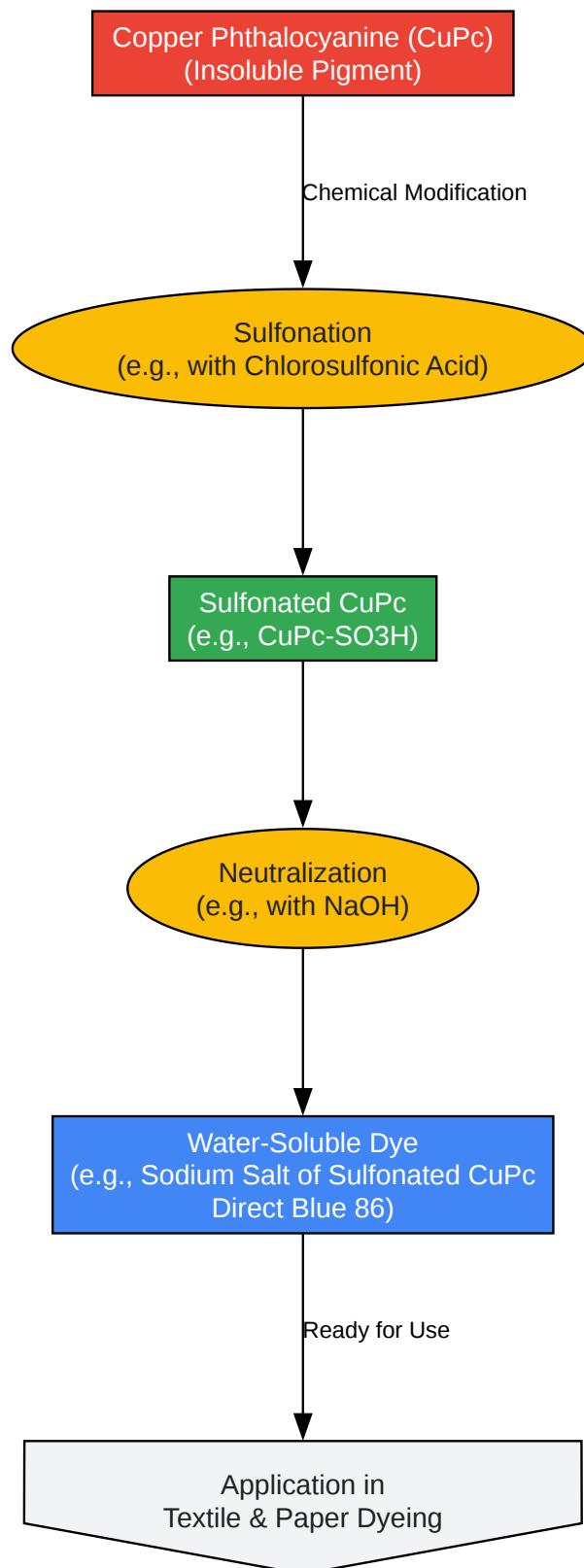
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper phthalate*

Cat. No.: *B098968*

[Get Quote](#)


Introduction

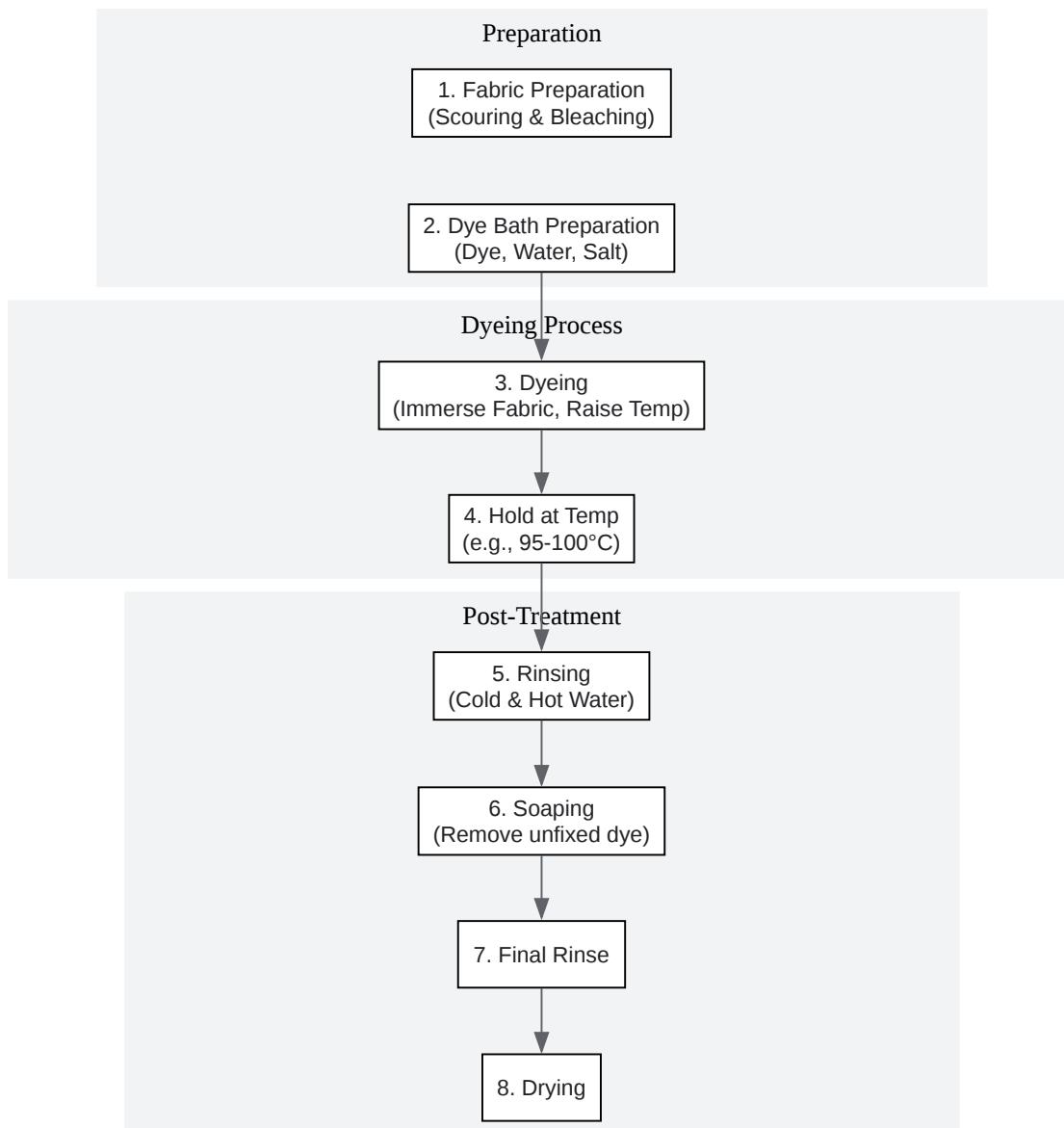
Copper Phthalocyanine (CuPc), also known as Phthalo Blue, is a synthetic, crystalline blue pigment renowned for its exceptional properties, including high tinting strength, lightfastness, and resistance to acids and alkalis.^[1] In its raw pigment form, CuPc is insoluble in water and most organic solvents, making it unsuitable for direct application in conventional dyeing processes.^[1] To be utilized in textile and paper dyeing, the CuPc molecule must be chemically modified to introduce water-solubilizing groups, such as sulfonic acid functions.^[1] These modifications convert the pigment into water-soluble dyes, commonly known as direct dyes (e.g., Direct Blue 86) or reactive dyes, which can then be applied to substrates like cotton and paper pulp.^{[1][2]}

This document provides detailed protocols for the application of modified copper phthalocyanine dyes in both textile and paper industries, along with methods for quality control and data on performance and environmental considerations.

Logical Pathway: From Insoluble Pigment to Soluble Dye

The fundamental challenge in using copper phthalocyanine for dyeing is overcoming its insolubility. The primary method to achieve this is through sulfonation, where sulfonic acid groups (-SO₃H) are introduced into the phthalocyanine ring. This process transforms the insoluble pigment into a water-soluble anionic dye.

[Click to download full resolution via product page](#)


Caption: Transformation of insoluble CuPc pigment into a water-soluble dye.

Application in Textile Dyeing

Solubilized copper phthalocyanine derivatives are widely used for dyeing cellulosic fibers like cotton, linen, and viscose due to their brilliant turquoise-blue shades and good fastness properties.[\[1\]](#)[\[3\]](#)

Experimental Workflow: Direct Dyeing of Cotton

The following workflow outlines the typical laboratory-scale process for dyeing cotton fabric with a sulfonated copper phthalocyanine direct dye.

[Click to download full resolution via product page](#)

Caption: Workflow for direct dyeing of cotton fabric with CuPc dyes.

Protocol 1: Direct Dyeing of Cotton Fabric

Objective: To dye a pre-treated cotton fabric using a water-soluble copper phthalocyanine direct dye.

Materials:

- Scoured and bleached cotton fabric
- Copper Phthalocyanine-based direct dye (e.g., C.I. Direct Blue 86 or 199)
- Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
- Sodium carbonate (Soda ash, Na₂CO₃) (optional, for fixation)
- Non-ionic soaping agent
- Laboratory dyeing apparatus (e.g., beaker dyeing machine)
- Glassware, stirring rods, pH meter

Procedure:

- Fabric Preparation: Ensure the cotton fabric is properly scoured and bleached to remove impurities and achieve uniform absorbency. Cut the fabric to a known weight (e.g., 5 grams).
- Dye Bath Calculation: Calculate the required amounts of dye and salt based on the weight of fabric (owf).
 - Dye: 1.0% owf
 - Salt (NaCl): 20 g/L
 - Liquor Ratio (fabric weight to water volume): 1:20
- Dye Bath Preparation:
 - Add the calculated volume of deionized water to the dyeing vessel.
 - Dissolve the pre-calculated amount of dye in a small amount of hot water and add it to the dye bath.

- Add half of the required salt (10 g/L) to the dye bath and stir until dissolved.
- Dyeing Process:
 - Introduce the wetted cotton fabric into the dye bath at room temperature (approx. 25-30°C).
 - Start agitation and raise the temperature of the dye bath to 95-100°C over 30 minutes.
 - Run the dyeing process at this temperature for 30 minutes.
 - Add the remaining half of the salt (10 g/L) and continue dyeing for another 30-45 minutes.
- Cooling and Rinsing:
 - Cool the dye bath down to 60-70°C.
 - Remove the fabric and rinse it thoroughly under cold running water until the water runs clear.
- Soaping (After-treatment):
 - Prepare a fresh bath containing a non-ionic soaping agent (e.g., 2 g/L) at a 1:20 liquor ratio.
 - Treat the dyed fabric in this bath at 90-95°C for 15-20 minutes to remove any unfixed or loosely adhered dye particles.
- Final Rinse and Drying:
 - Rinse the fabric again, first with hot water and then with cold water.
 - Squeeze out excess water and air-dry the fabric.

Data Summary: Typical Dyeing Parameters

Parameter	Value	Purpose
Dye Concentration	1-4% (owf)	Controls the depth of the shade.
Electrolyte (NaCl)	10-80 g/L	Promotes dye exhaustion from the bath onto the fiber.
Liquor Ratio	1:15 - 1:30	Ratio of fabric weight to dyeing liquor volume.
Dyeing Temperature	95-100 °C	Increases dye diffusion and fixation on cellulosic fibers.
Dyeing Time	60-90 minutes	Ensures sufficient time for dye penetration and leveling.
pH	6.0 - 7.5	Optimal range for most direct dyes.

Application in Paper Dyeing

In the paper industry, copper phthalocyanine dyes provide brilliant, lightfast shades for products like tissue paper, decorative laminates, and specialty papers.^[4] The application typically involves adding a water-soluble form of the dye to the pulp slurry before sheet formation. Cationic derivatives are often preferred for their high affinity to the anionic cellulose fibers, leading to good retention and bleed fastness.^[4]

Protocol 2: Pulp Dyeing for Paper

Objective: To color paper pulp using a soluble copper phthalocyanine dye at the wet end of the papermaking process.

Materials:

- Bleached paper pulp slurry (e.g., 1% consistency)
- Soluble copper phthalocyanine dye (cationic or direct type)
- Retention aid / Sizing agent (e.g., Alum - aluminum sulfate)

- Laboratory sheet former or handsheet mold
- Blotter paper

Procedure:

- **Pulp Preparation:** Prepare a known quantity of pulp slurry in a beaker or vat. For laboratory scale, 1 liter of 1% consistency slurry is common.
- **Dye Preparation:** Prepare a stock solution of the copper phthalocyanine dye (e.g., 1% w/v in deionized water). This ensures accurate and uniform addition.
- **Dye Addition:**
 - While stirring the pulp slurry, add the calculated amount of dye stock solution. The amount depends on the desired shade intensity (typically 0.1% to 2.0% based on dry pulp weight).
 - Continue stirring for 5-10 minutes to allow for uniform distribution of the dye among the fibers.
- **Fixation:**
 - Add a sizing agent like alum to the slurry. This helps to fix the anionic dye to the cellulose fibers and improve retention.
 - Stir for an additional 5 minutes.
- **Sheet Formation:**
 - Transfer the dyed pulp slurry to a handsheet mold.
 - Drain the water to form a wet sheet.
 - Couch the sheet onto blotter paper and press to remove excess water.
- **Drying:** Dry the handsheet in a controlled environment, for example, on a heated drum dryer or in an oven at 105°C.

Data Summary: Performance in Paper Applications

Property	Typical Performance	Notes
Lightfastness	Excellent (7-8 on Blue Wool Scale)	Highly resistant to fading upon light exposure.[5]
Bleed Fastness	Good to Excellent	Especially with cationic derivatives, resists bleeding in water, milk, or grease.[4]
Tinctorial Strength	Very High	A small amount of dye produces a strong, brilliant color.[4]
Affinity to Pulp	High	Good retention in the paper sheet, leading to less dye in the backwater.

Quality Control and Performance Assessment

The performance of dyed textiles and paper is evaluated using standardized tests for colorfastness.

Protocol 3: Assessment of Colorfastness to Washing

- Standard: ISO 105-C06 or AATCC 61
- Principle: A dyed specimen is stitched between two undyed standard adjacent fabrics (one cotton, one wool or multifiber). It is then laundered in a soap/detergent solution under specified conditions of time and temperature.[6]
- Evaluation: The change in the color of the specimen and the degree of staining on the adjacent fabrics are assessed by comparing them with standard Grey Scales. Ratings are from 1 (poor) to 5 (excellent).[7]

Protocol 4: Assessment of Colorfastness to Rubbing (Crocking)

- Standard: ISO 105-X12 or AATCC 8
- Principle: The surface of the dyed material is rubbed with a standard white cotton cloth under specified pressure, both in dry and wet conditions, using a Crockmeter.[7][8]
- Evaluation: The amount of color transferred to the white cloth is assessed using the Grey Scale for Staining. Ratings are from 1 (heavy staining) to 5 (no staining).[8]

Protocol 5: Assessment of Colorfastness to Light

- Standard: ISO 105-B02 or AATCC 16
- Principle: The dyed specimen is exposed to a high-intensity artificial light source (Xenon arc lamp) that simulates natural sunlight.[6][7] Simultaneously, a set of standard Blue Wool references are exposed.
- Evaluation: The fastness is rated by comparing the fading of the specimen to the fading of the Blue Wool standards. The rating is on a scale of 1 (very poor) to 8 (outstanding).[6]

Data Summary: Colorfastness Properties

The following table summarizes typical fastness ratings for cotton fabrics dyed with copper phthalocyanine-based dyes.

Fastness Test	Typical Rating	Description
Lightfastness	7-8	Outstanding resistance to fading from light.[5]
Wash Fastness (Color Change)	4-5	Very good to excellent color retention after washing.[3]
Wash Fastness (Staining)	4-5	Minimal to no color transfer to adjacent fabrics.[3]
Rubbing Fastness (Dry)	4-5	Very good to excellent resistance to color transfer when rubbed dry.[3]
Rubbing Fastness (Wet)	3-4	Good to very good resistance to color transfer when rubbed wet.

Wastewater and Environmental Considerations

The effluent from dyeing processes containing copper phthalocyanine dyes can be intensely colored and may contain residual copper.[9][10] Due to the stable chemical structure of phthalocyanines, these dyes are often resistant to conventional biological wastewater treatment.[10][11]

Advanced oxidation processes (AOPs) have been shown to be effective for decolorization and degradation.

Data Summary: Effluent Treatment Methods

Treatment Method	Conditions	Decolorization Efficiency	Time	Reference
Electrocoagulation	Aluminum electrodes, 5 mA/cm ² , 6 g/L NaCl	100%	2 minutes	[9]
Electro-Fenton	Fe electrodes, H ₂ O ₂ , pH 3, 5 mA/cm ²	Complete Degradation	15 minutes	[9]
Indirect Electrooxidation	Ti/Pt electrodes, 10 mA/cm ² , 6 g/L NaCl	~77%	90 minutes	[9]
Acclimated Sludge	Aerobic, with glucose as ancillary carbon source	>80%	Long-term	[10]

These results indicate that electrochemical methods, particularly electrocoagulation and electro-Fenton processes, are highly effective for the rapid treatment of wastewater containing these recalcitrant dyes.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper phthalocyanine - Wikipedia [en.wikipedia.org]
- 2. Reactive dye for turquoise blue printing based on copper phthalocyanine color body and preparation method and application thereof - Eureka | PatSnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]

- 4. GB1588036A - Bleedfast phthalocyanine dyes for paper - Google Patents
[patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. testbook.com [testbook.com]
- 7. textileindustry.net [textileindustry.net]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper phthalocyanine | C₃₂H₁₆CuN₈ | CID 6531516 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Copper Phthalocyanine in Textile and Paper Dyeing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098968#copper-phthalocyanine-in-textile-and-paper-dyeing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

